molecular formula C27H36N2O B11449021 3,7-Di-tert-butyl-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one

3,7-Di-tert-butyl-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one

Cat. No.: B11449021
M. Wt: 404.6 g/mol
InChI Key: AGGRFNRAFABJFX-UHFFFAOYSA-N
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Description

3,7-Di-tert-butyl-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one is a complex organic compound known for its unique structure and properties. This compound features a bicyclic framework with two tert-butyl groups and two phenyl groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Di-tert-butyl-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3,7-Di-tert-butyl-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3,7-Di-tert-butyl-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3,7-Di-tert-butyl-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3,7-Di-tert-butyl-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one apart from similar compounds is its unique bicyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C27H36N2O

Molecular Weight

404.6 g/mol

IUPAC Name

3,7-ditert-butyl-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one

InChI

InChI=1S/C27H36N2O/c1-24(2,3)28-17-26(21-13-9-7-10-14-21)19-29(25(4,5)6)20-27(18-28,23(26)30)22-15-11-8-12-16-22/h7-16H,17-20H2,1-6H3

InChI Key

AGGRFNRAFABJFX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1CC2(CN(CC(C1)(C2=O)C3=CC=CC=C3)C(C)(C)C)C4=CC=CC=C4

Origin of Product

United States

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